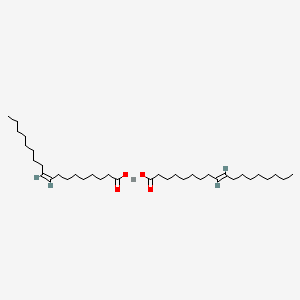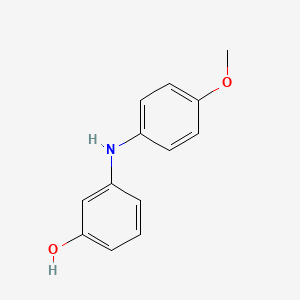
1-(Methoxymethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism .
Industrial Production Methods: In industrial settings, the synthesis of 4-methylbenzyl methyl ether can be achieved through the acid-catalyzed dehydration of 4-methylbenzyl alcohol using sulfuric acid. This method is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-methylbenzyl methyl ether can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) in the presence of heat.
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde.
Reduction: 4-Methylbenzyl alcohol.
Substitution: 4-Methylbenzyl halides.
Scientific Research Applications
4-Methylbenzyl methyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-methylbenzyl methyl ether involves its ability to undergo nucleophilic substitution reactions. The methoxy group can be protonated by strong acids, making it a good leaving group. This allows nucleophiles to attack the carbon atom, leading to the formation of various substituted products .
Comparison with Similar Compounds
Benzyl methyl ether: Similar structure but without the methyl group on the benzene ring.
4-Methoxybenzyl methyl ether: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 4-Methylbenzyl methyl ether is unique due to the presence of both a methyl group and a methoxy group on the benzene ring, which influences its reactivity and applications in different chemical reactions .
Properties
CAS No. |
27755-28-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI Key |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Quinolin-2-yl)phenanthro[9,10-e][1,2,4]triazine](/img/structure/B14117415.png)
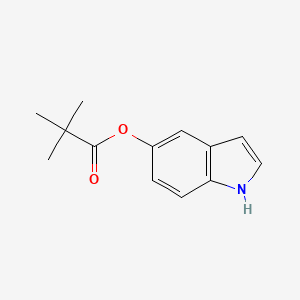
![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
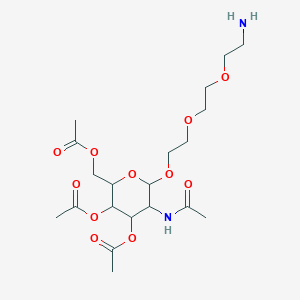
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
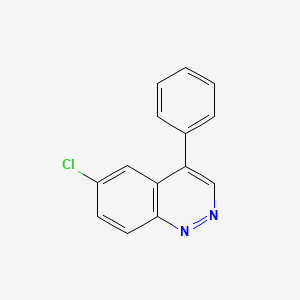
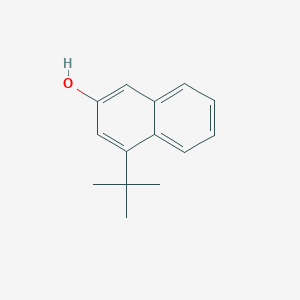
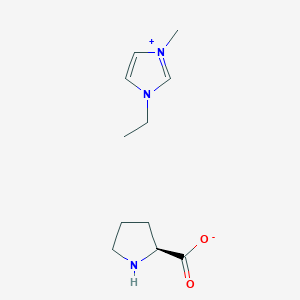
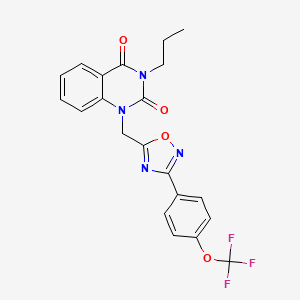

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)
